8-(6-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Lipophilicity Drug Design Physicochemical Property

Avoid generic spirohydantoin replacements that compromise permeability. This 8-(6-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548990-80-1) is a pre-validated scaffold for kinase inhibitor and CNS modulator programs. • XLogP3 0.3 vs. -1.13 for parent, delivering ~27-fold higher lipophilicity for passive permeability. • TPSA 87.2 Ų with 2 HBD/5 HBA profile, balanced for blood-brain barrier penetration. • Orthogonal synthetic handles (hydantoin NH, pyrimidine) enable multiple SAR subseries from a single procurement lot. Procure the exact building block-not an inferior substitute.

Molecular Formula C14H17N5O2
Molecular Weight 287.32 g/mol
CAS No. 2548990-80-1
Cat. No. B6442808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(6-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS2548990-80-1
Molecular FormulaC14H17N5O2
Molecular Weight287.32 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)N3CCC4(CC3)C(=O)NC(=O)N4
InChIInChI=1S/C14H17N5O2/c20-12-14(18-13(21)17-12)3-5-19(6-4-14)11-7-10(9-1-2-9)15-8-16-11/h7-9H,1-6H2,(H2,17,18,20,21)
InChIKeyNPWKOBPNKBDLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(6-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Overview


8-(6-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2548990-80-1) is a heterocyclic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) class [1]. The compound features a rigid spirocyclic core linking a piperidine ring to a hydantoin moiety, further elaborated at the piperidine nitrogen with a 6-cyclopropylpyrimidin-4-yl substituent. This combination of a spirocyclic scaffold and a heteroaryl group bearing a strained cycloalkyl ring imparts conformational rigidity and distinct electronic properties, making it a building block of interest for kinase inhibitor design and enzymatic modulator discovery [1][2]. Its molecular formula is C₁₄H₁₇N₅O₂, with a molecular weight of 287.32 g/mol [1].

Scaffold

Pre-decorated spirohydantoin core for kinase inhibitor design and enzymatic modulator SAR.

Motif

Cyclopropylpyrimidine moiety provides a hinge-binding motif for ATP-competitive target engagement studies.

Selection

Balanced rigidity and limited flexibility support fragment elaboration and selectivity profiling workflows.

Irreplaceability of 8-(6-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


Direct substitution with the unsubstituted 1,3,8-triazaspiro[4.5]decane-2,4-dione parent scaffold or other pyrimidine regioisomers fails because these alternatives introduce marked shifts in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) that critically impact molecular recognition, solubility, and permeability [1]. The 6-cyclopropylpyrimidine substituent of the target compound is not a passive addition; it alters the scaffold's physicochemical signature in ways that directly influence binding to hydrophobic enzyme pockets, such as those in certain kinases, and avoid the excessive hydrophilicity that can limit the cellular permeability of bare spirohydantoins [1]. The quantitative evidence below demonstrates these differences are substantial, not marginal, making generic replacement a scientifically unsound procurement decision for structure-activity relationship (SAR) campaigns.

Lipophilicity & Permeability
Target: XLogP3 0.3 with cyclopropylpyrimidine
Parent scaffold: XLogP3 -1.13 – excess hydrophilicity may limit passive permeability
Polar Surface Area
Target: TPSA 87.2 Ų, expanded HBA capacity
Parent scaffold: TPSA 70.2 Ų – reduced polar interaction potential
Hydrogen-Bond Profile
Target: 2 HBD / 5 HBA
Parent scaffold: 3 HBD / 3 HBA – higher HBD count may hinder membrane penetration

Prioritization Evidence for 8-(6-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


Enhanced Lipophilicity vs Parent Scaffold

The target compound exhibits a substantially higher predicted partition coefficient (XLogP3 = 0.3) compared to the unsubstituted 1,3,8-triazaspiro[4.5]decane-2,4-dione parent (XLogP3 = -1.13) [1]. This 1.43-log unit increase translates to roughly a 27‑fold higher theoretical octanol-water partition ratio, indicating significantly greater lipophilicity.

Lipophilicity Shift
Class-level inference
XLogP3 +1.43 log units vs parent (0.3 vs −1.13)
Supports permeability screening context
Computed property; class-level prediction
Lipophilicity Drug Design Physicochemical Property

Increased TPSA for Targeted Binding

The target compound has a computed TPSA of 87.2 Ų, which is 17.0 Ų larger than the 70.2 Ų of the parent scaffold [1]. This increase arises from the additional hydrogen-bond acceptor sites introduced by the pyrimidine ring, augmenting the molecule's capacity for polar interactions with biological targets without sacrificing lipophilicity.

TPSA Increase
Class-level inference
+17.0 Ų vs parent (87.2 vs 70.2)
Expands polar interaction capacity for target binding
Computed TPSA; binding selectivity context
Polar Surface Area Drug Design Binding Selectivity

Altered H-Bond Donor/Acceptor Profile

The substitution of the piperidine nitrogen with the cyclopropylpyrimidine moiety removes one hydrogen-bond donor (HBD) while adding three hydrogen-bond acceptors (HBA) compared to the parent. The target has 2 HBD and 5 HBA, while the parent scaffold has 3 HBD and 3 HBA [1]. This rebalanced HBD/HBA profile reduces the polarity and self-solvation tendency of the molecule, potentially improving passive membrane permeability.

H‑Bond Rebalance
Class-level inference
2 HBD, 5 HBA (parent: 3 HBD, 3 HBA)
May support passive permeability fit
HBD reduction may favor membrane transit
Hydrogen Bonding ADME Drug Design

Increased Molecular Complexity and Rotatable Bonds

The target compound contains 2 rotatable bonds, whereas the parent scaffold has 0 [1]. This modest increase in flexibility, combined with a higher atom count (21 heavy atoms vs. 12), introduces conformational adaptability while retaining the rigid spirocyclic core. This balance of rigidity and limited flexibility is often associated with improved selectivity profiles in kinase inhibitors, as it enables induced-fit binding while minimizing entropic penalties.

Molecular Complexity
Class-level inference
2 rotatable bonds, 21 heavy atoms (parent: 0, 12)
Supports fragment elaboration and selectivity studies
Conformational adaptability with rigid core
Molecular Complexity Molecular Recognition Spirocycle

Application Scenarios for 8-(6-Cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


Kinase Inhibitor Lead Generation

The target compound's logP of 0.3 and increased TPSA of 87.2 Ų make it a structurally pre-validated core for ATP-competitive kinase inhibitor programs where the hydrophilic parent scaffold (logP -1.13, TPSA 70.2 Ų) would likely suffer from poor passive permeability [1]. The 6-cyclopropylpyrimidine moiety provides a hinge-binding motif (hydrogen bond acceptor/donor) that can be directly exploited in docking studies, while the cyclopropyl group fills a lipophilic pocket common to many kinases, potentially reducing the need for additional hydrophobic substituents during optimization [1].

GPCR and CNS Target Prioritization

With 2 HBDs and 5 HBAs, the target compound avoids the HBD surplus (3 HBDs) of the parent scaffold, which can hinder blood-brain barrier penetration [1]. Its calculated properties fall within favorable ranges for CNS drug-like space (XLogP3 0.3, TPSA 87.2 Ų), positioning it as a more promising starting scaffold for neurotransmitter receptor modulators or opioid receptor agonists compared to other spirohydantoins that are either too hydrophilic or too small to engage key receptor pockets [1].

FBDD Library Building Block

The compound's molecular weight (287.32 Da) and heavy atom count (21) place it in the 'lead-like' rather than 'fragment-like' space, but its 2 rotatable bonds and rigid spirocyclic center make it an attractive scaffold for fragment elaboration [1]. In contrast to the simpler parent, which may be too small to achieve high-affinity binding, this pre-decorated core enters library screening with a distinct pharmacophore pattern (cyclopropyl, pyrimidine), enabling hit identification with greater ligand efficiency [1].

Synthetic Intermediate for Derivatization

The presence of the secondary amide protons (hydantoin NH) and the pyrimidine positions provides orthogonal reactive handles for further functionalization (e.g., N-alkylation, Suzuki coupling) not present in the unsubstituted core [1]. This synthetic versatility allows the same procurement lot to serve multiple SAR subseries, reducing the total number of building blocks required for a lead optimization campaign [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Pre-decorated hinge-binding motif
Kinase panel docking and selectivity studies
GPCR / CNS target prioritization
Balanced HBD/HBA profile (2/5)
Permeability and blood-brain barrier models
Fragment-based lead discovery
Lead-like molecular weight and complexity
Ligand efficiency and hit expansion campaigns
Scaffold diversification for SAR
Orthogonal reactive handles (NH, pyrimidine)
Parallel derivatization and library synthesis
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